![molecular formula C21H33Cl2FN2O2 B2485083 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217688-22-6](/img/structure/B2485083.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules like this involves multiple steps, including the formation of key intermediates and the use of specific reagents to introduce or modify functional groups. A multistep synthesis process was described for a heterocyclic compound, highlighting the intricate steps and conditions needed for such chemical syntheses (Lv et al., 2019).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry are pivotal in determining the molecular structure and confirming the synthesis of such compounds. Detailed structural analysis can reveal conformational preferences and the geometry of the molecule, aiding in understanding its potential interactions and reactivity (Shivaprakash et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and interactions of the compound are influenced by its functional groups and molecular structure. Studies on related compounds demonstrate how modifications in the molecular framework can impact chemical reactivity, offering insights into designing molecules with desired properties (Mishra & Chundawat, 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the practical use of chemical compounds. These properties are determined through experimental measurements and can influence the compound's applicability in various settings (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, define the compound's behavior in chemical reactions. Research on analogs and derivatives provides valuable information on how structural changes affect these properties, guiding the synthesis of new compounds with tailored characteristics (Lewis et al., 2003).
科学的研究の応用
Anticancer Activity
Research on heterocyclic compounds related to the one has shown promising results in the field of anticancer activities. A study conducted by Lv et al. (2019) designed a heterocyclic compound via a multistep synthesis and evaluated its in vitro anticancer activities against three human bone cancer cell lines. Molecular docking was utilized to study the potential antiviral activity by calculating the binding sites for a specific protein. This research highlights the potential of such compounds in developing anticancer therapies (Lv et al., 2019).
Antimicrobial Activity
Another study by Mishra and Chundawat (2019) synthesized a series of derivatives through nucleophilic substitution reaction, reduction, and fluorination processes. They demonstrated potent antimicrobial activities against various bacterial strains, including P. aeruginosa, S. aureus, and E. coli, with significant minimum inhibitory concentration (MIC) values. This suggests the potential of these compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).
Antihypertensive and Antipsychotic Applications
The synthesis and investigation of structure-activity relationships of novel compounds combining potent dopamine D2 receptor antagonism with potent serotonin reuptake inhibition were explored by Smid et al. (2005). This dual mechanism of action was highlighted as a potential therapeutic approach for the development of antipsychotic medications, showcasing the versatility of these compounds in addressing complex conditions like hypertension and psychiatric disorders (Smid et al., 2005).
Photocycloaddition for Functional Compounds
Skalenko et al. (2018) reported a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes through [2+2]-photochemical intermolecular cycloaddition. The resulting compounds were further transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA. This method presents an efficient approach to generating advanced building blocks for drug discovery, illustrating the chemical versatility and potential pharmaceutical applications of such compounds (Skalenko et al., 2018).
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O2.2ClH/c22-20-3-1-2-4-21(20)24-9-7-23(8-10-24)13-19(25)15-26-14-18-12-16-5-6-17(18)11-16;;/h1-4,16-19,25H,5-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLISCYZMAZZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC=CC=C4F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)
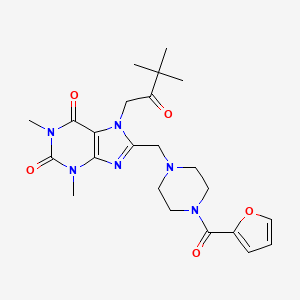


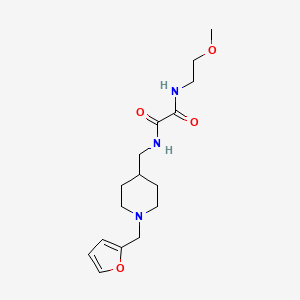
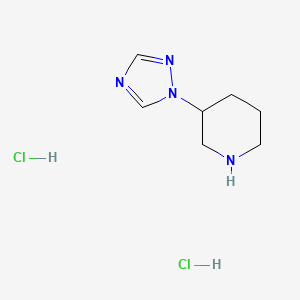
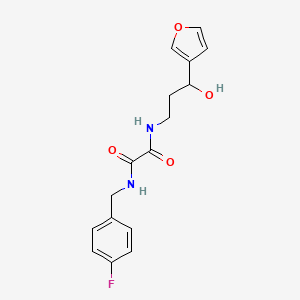

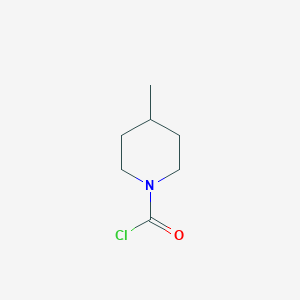
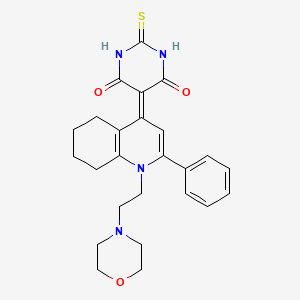
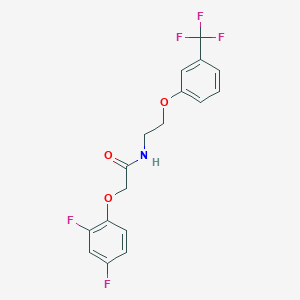
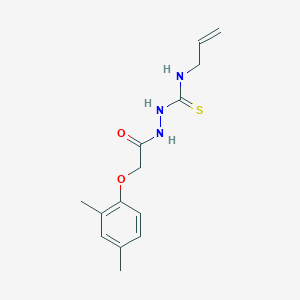

![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2485021.png)